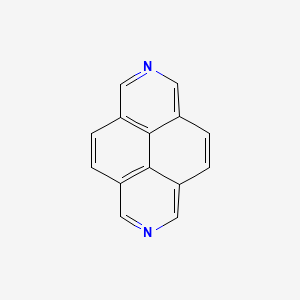
2,7-Diazapyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diazapyrene, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Electronics
2,7-Diazapyrene has shown significant potential in the field of molecular electronics. Its unique electronic structure allows for effective charge transport and modulation. The compound can be utilized in the development of organic field-effect transistors (OFETs), where its planar structure enhances π–π stacking interactions, facilitating efficient charge carrier mobility .
Key Findings:
- Charge Mobility : Studies indicate that this compound derivatives exhibit high charge mobility due to their planar geometry and strong π–π interactions .
- Device Performance : Devices incorporating this compound have demonstrated improved performance metrics compared to traditional organic semiconductors .
Sensors
The photophysical properties of this compound make it a valuable component in sensor technology. Its ability to interact with various analytes allows for the development of sensitive detection systems.
Applications:
- Electrochemical Sensors : this compound-based sensors have been developed for detecting biomolecules and environmental pollutants. The compound's redox-active nature enables the design of sensors that respond to changes in the concentration of target analytes .
- Fluorescent Sensors : The compound can serve as a fluorescent probe for detecting metal ions and other small molecules due to its strong luminescent properties .
DNA Interactions
One of the most significant applications of this compound lies in its interaction with nucleic acids. The compound can intercalate into DNA structures, which is crucial for developing therapeutic agents and molecular probes.
Mechanisms:
- Intercalation : Studies have shown that 2,7-diazapyrenium dications can intercalate into double-stranded DNA (dsDNA), affecting its stability and functionality. This property is exploited for selective DNA cleavage and targeting specific sequences .
- Photocleavage : The dications derived from this compound can induce photocleavage of nucleic acids upon light activation, providing a mechanism for targeted gene editing and therapeutic interventions .
Supramolecular Chemistry
In supramolecular systems, this compound acts as a versatile building block due to its ability to form non-covalent interactions with various substrates.
Applications:
- Host-Guest Systems : The compound can form stable complexes with guest molecules through π–π stacking and hydrogen bonding interactions. This property is utilized in drug delivery systems and molecular recognition applications .
- Molecular Assemblies : Its capacity to participate in self-assembly processes enables the creation of complex supramolecular architectures that can be tailored for specific functionalities in materials science .
Case Studies and Research Findings
特性
分子式 |
C14H8N2 |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C14H8N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-8H |
InChIキー |
ZPIPUFJBRZFYKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=CC3=C2C4=C(C=C3)C=NC=C41 |
同義語 |
2,7-diazapyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















